Acetaldehyde hexyl isoamyl acetal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
233665-90-2 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-[1-(3-methylbutoxy)ethoxy]hexane |
InChI |
InChI=1S/C13H28O2/c1-5-6-7-8-10-14-13(4)15-11-9-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
PUXHYFFHRDAFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(C)OCCC(C)C |
boiling_point |
82.00 °C. @ 26.00 mm Hg |
density |
0.833-0.838 |
physical_description |
Liquid Colourless liquid; Sweet, fruity aroma |
solubility |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Pathways of Acetaldehyde Hexyl Isoamyl Acetal
Direct Acetalization Reactions for Acetaldehyde (B116499) Hexyl Isoamyl Acetal (B89532) Synthesis
Direct acetalization is a fundamental and widely employed method for the synthesis of acetals. byjus.com This process involves the reaction of an aldehyde, in this case, acetaldehyde, with two equivalents of alcohol. byjus.com In the synthesis of a mixed acetal like acetaldehyde hexyl isoamyl acetal, this reaction would involve both hexyl alcohol and isoamyl alcohol. A crucial aspect of this synthesis is managing the reaction conditions to favor the formation of the desired mixed acetal over the corresponding symmetrical acetals (dihexyl acetal and diisoamyl acetal).
Catalyst Systems in Acetalization (e.g., Brønsted acids, metallic salts, transition metal complexes)
The choice of catalyst is paramount in acetalization reactions, influencing both reaction rate and selectivity. A variety of catalyst systems have been explored for the synthesis of acetals, many of which are applicable to the formation of this compound.
Brønsted Acids: Traditional and widely used catalysts for acetalization are Brønsted acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA). acs.org These acids protonate the carbonyl oxygen of acetaldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohols. acs.org While effective, the use of strong, corrosive acids can sometimes lead to side reactions and may not be compatible with sensitive functional groups. acs.org Milder Brønsted acids, such as pyridinium (B92312) salts, have also been shown to be effective and recyclable catalysts for the chemoselective acetalization of aldehydes. acs.org
Metallic Salts (Lewis Acids): Lewis acids have emerged as a powerful class of catalysts for acetal formation, often offering milder reaction conditions and higher chemoselectivity. Salts of metals like bismuth, zirconium, and indium have demonstrated high catalytic activity. For instance, bismuth(III) salts are considered environmentally friendly due to their low toxicity and cost. researchgate.net Zirconium tetrachloride (ZrCl₄) is another highly efficient catalyst for acetalization and can also facilitate in situ transacetalization. organic-chemistry.org
Transition Metal Complexes: Complexes of transition metals such as palladium and ruthenium have been developed for acetal synthesis. Palladium catalysis, for example, provides a mild and highly efficient method for the formation of acetals and ketals with low catalyst loading at ambient temperatures. organic-chemistry.org Ruthenium complexes have been specifically utilized in the synthesis of mixed alkyl acetals through the addition of primary alcohols to allyl ethers, a method that notably minimizes the competing transacetalization reaction. nih.gov
Table 1: Comparison of Catalyst Systems for Acetalization Reactions
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, HCl, p-TSA | High activity, low cost | Corrosive, potential for side reactions |
| Metallic Salts (Lewis Acids) | Bi(NO₃)₃, ZrCl₄, In(OTf)₃ | Mild conditions, high chemoselectivity, often reusable | Higher cost than simple acids |
| Transition Metal Complexes | PdCl₂(PPh₃)₂, [RuCl₂(COD)]ₓ | Very mild conditions, high efficiency, low catalyst loading | High cost, potential for metal contamination |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including flavor and fragrance compounds like this compound. These approaches aim to reduce the environmental impact by using safer reagents and solvents, improving energy efficiency, and minimizing waste.
A key aspect of green acetal synthesis is the use of heterogeneous and recyclable catalysts. Solid acid catalysts, such as perchloric acid adsorbed on silica (B1680970) gel and ion-exchange resins like Amberlyst-15, offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. organic-chemistry.orgorganic-chemistry.org The use of environmentally benign solvents is another important consideration. Cyclopentyl methyl ether and 2-methyltetrahydrofuran (B130290) are examples of green ethereal solvents that can be effectively used in acetal synthesis, often in combination with heterogeneous catalysts under Dean-Stark conditions to remove water. ymerdigital.com The development of solvent-free reaction conditions, where one of the liquid reactants also serves as the solvent, further enhances the green credentials of the synthesis. organic-chemistry.org
Photochemical Protocols for this compound Formation
Photochemical methods represent a novel and green approach to acetal synthesis, often proceeding under mild and neutral conditions. These reactions utilize light energy to initiate the chemical transformation, frequently in the presence of a photocatalyst.
One notable example is the use of Eosin Y, an organic dye, as a photocatalyst under visible light irradiation. organic-chemistry.org This method has been successfully applied to the acetalization of a broad range of aldehydes, including aliphatic ones like acetaldehyde, with good to excellent yields. organic-chemistry.org The reactions are typically carried out at room temperature and tolerate various functional groups. organic-chemistry.org Another effective photocatalyst is a perfluorophenyl-substituted 1,1′-bi-2-naphthol (BINOL) derivative, which acts as a photoacid catalyst for the acetalization of enol ethers with alcohols under visible light. organic-chemistry.org These photochemical protocols offer a sustainable alternative to traditional acid-catalyzed methods for the synthesis of acetals like this compound.
Precursor Chemistry and Reactivity in this compound Synthesis
The synthesis of this compound is fundamentally governed by the reactivity of its precursors: acetaldehyde, hexyl alcohol, and isoamyl alcohol. Understanding the reactions involving these components is crucial for optimizing the synthesis of the desired mixed acetal.
Reactions Involving Acetaldehyde and Alcohol Components
The core reaction in the synthesis of this compound is the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of acetaldehyde. byjus.com This reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon. acs.org
The formation of a mixed acetal from two different alcohols inherently leads to a statistical distribution of products: the desired mixed acetal (this compound) and the two corresponding symmetrical acetals (acetaldehyde dihexyl acetal and acetaldehyde diisoamyl acetal). To favor the formation of the mixed acetal, strategies such as using a large excess of one alcohol relative to the other or sequential addition of the alcohols can be employed.
Another approach to synthesize mixed acetals is through transacetalization. This involves reacting a symmetrical acetal (e.g., acetaldehyde diethyl acetal) with a different alcohol (e.g., hexyl alcohol or isoamyl alcohol) in the presence of an acid catalyst. scielo.br This method can be advantageous as it avoids the direct handling of the highly volatile acetaldehyde. However, controlling the equilibrium to favor the mixed acetal can still be challenging. nih.gov
Table 2: Reactivity of Precursors in Acetal Synthesis
| Precursor | Role in Reaction | Key Reactivity Aspects |
|---|---|---|
| Acetaldehyde | Electrophile | The carbonyl carbon is susceptible to nucleophilic attack. Protonation by an acid catalyst enhances its electrophilicity. |
| Hexyl Alcohol | Nucleophile | The lone pair of electrons on the hydroxyl oxygen attacks the carbonyl carbon of acetaldehyde. |
| Isoamyl Alcohol | Nucleophile | Similar to hexyl alcohol, it acts as a nucleophile in the acetalization reaction. |
Utilization of Masked Acetaldehyde Forms (e.g., Acetaldehyde Dimethyl Acetal) in Cascade Reactions
Due to the high reactivity and volatility of acetaldehyde, using a more stable precursor, or a "masked" form, can be a valuable synthetic strategy. nih.gov Acetaldehyde dimethyl acetal is a common example of such a masked form. This stable compound can be used in reactions and then, under specific conditions, release acetaldehyde in situ or be converted to other acetals via transacetalization.
The use of acetaldehyde dimethyl acetal has been demonstrated in cascade reactions, which are multi-step reactions where the product of one step becomes the reactant for the next in the same pot. researchgate.net For the synthesis of this compound, one could envision a transacetalization reaction where acetaldehyde dimethyl acetal is reacted with a mixture of hexyl alcohol and isoamyl alcohol under acidic conditions. The equilibrium would need to be carefully controlled, likely by removing the more volatile methanol, to drive the reaction towards the formation of the desired mixed acetal. This approach offers better handling properties compared to using acetaldehyde directly and can lead to higher yields and fewer byproducts under optimized conditions.
This compound Formation via Diverse Chemical Transformations
The formation of acetals, including mixed acetals like this compound, is a reversible process involving the reaction of an aldehyde or ketone with alcohols in the presence of an acid catalyst. organicchemistrytutor.combyjus.comlibretexts.org The synthesis of unsymmetrical acetals, where the two alkoxy groups are different, presents unique challenges due to the potential for the formation of a mixture of symmetrical and unsymmetrical products. nih.gov
One effective method for synthesizing unsymmetrical acetaldehyde acetals involves a one-pot reaction. This process begins with the formation of a vinyl ether from a primary alcohol and ethyl vinyl ether, catalyzed by mercury (II) acetate. Subsequently, a different alcohol is introduced along with p-toluenesulfonic acid, leading to the desired unsymmetrical acetal in good yield. tandfonline.comtandfonline.comibm.com This method offers a significant improvement over other procedures that may require the isolation of intermediates or result in complex product mixtures. tandfonline.com Another approach involves the ruthenium-catalyzed addition of primary alcohols to allyl ethers, which has been shown to produce mixed alkyl acetals with high selectivity, largely avoiding transacetalization. nih.gov
The general mechanism for acetal formation proceeds through a hemiacetal intermediate. organicchemistrytutor.combyjus.com The carbonyl group of the aldehyde is first protonated by the acid catalyst, which increases its electrophilicity. libretexts.orgnumberanalytics.com A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a protonated hemiacetal. libretexts.org Deprotonation yields the hemiacetal. libretexts.org The hydroxyl group of the hemiacetal is then protonated, forming a good leaving group (water). libretexts.org Elimination of water results in a resonance-stabilized carbocation. numberanalytics.com Finally, a second molecule of alcohol attacks this carbocation, and subsequent deprotonation yields the acetal. wikipedia.orglscollege.ac.in
The table below outlines some of the physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 233665-90-2 | fda.govparchem.comchemsrc.com |
| Molecular Formula | C₁₄H₃₀O₂ | parchem.com |
| Molecular Weight | 216.36 g/mol | fao.org |
| Boiling Point | 240-241 °C @ 760.00 mm Hg | fao.orgthegoodscentscompany.com |
| Flash Point | 137.00 °F TCC (58.60 °C) (est.) | thegoodscentscompany.com |
| Specific Gravity | 0.83700 to 0.84200 @ 25.00 °C | parchem.comthegoodscentscompany.com |
| Refractive Index | 1.41500 to 1.42100 @ 20.00 °C | parchem.comthegoodscentscompany.com |
| Solubility | Insoluble in water; soluble in alcohol | fao.orgthegoodscentscompany.com |
This table is interactive. Users can sort and filter the data.
The formation of acetals is a classic example of a chemical equilibrium. organicchemistrytutor.comwikipedia.org The reaction between an aldehyde (or ketone) and an alcohol to form an acetal also produces water. wikipedia.org According to Le Chatelier's principle, the removal of water from the reaction mixture will shift the equilibrium to the right, favoring the formation of the acetal product. organicchemistrytutor.comlibretexts.org Conversely, the addition of excess water can drive the reaction in the reverse direction, leading to the hydrolysis of the acetal back to the aldehyde and alcohol. organicchemistrytutor.commasterorganicchemistry.com
Several techniques are employed to remove water and drive the equilibrium towards acetal formation. These include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves or anhydrous calcium chloride. wikipedia.orglscollege.ac.inorgsyn.org The choice of catalyst also plays a crucial role. Acid catalysts are essential because alcohols are weak nucleophiles and the reaction is slow under neutral or basic conditions. organicchemistrytutor.comlibretexts.orgnumberanalytics.com Common acid catalysts include p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl). numberanalytics.comucalgary.ca
The equilibrium is also influenced by entropy. The formation of an acetal from one molecule of a carbonyl compound and two molecules of an alcohol results in a decrease in the number of molecules, which is entropically unfavorable. wikipedia.orglscollege.ac.in However, using a diol to form a cyclic acetal is less entropically unfavorable as the number of reactant and product molecules is the same. libretexts.orgwikipedia.org
Acetaldehyde is a highly reactive aldehyde and a key building block in the synthesis of various acetal structures. wikipedia.org Its small size and electrophilic nature make it prone to nucleophilic attack by alcohols. wikipedia.org Acetaldehyde can react with two equivalents of an alcohol to form a symmetrical acetal, such as acetaldehyde diethyl acetal, which is an important flavoring compound in distilled beverages. wikipedia.org
The reactivity of acetaldehyde also allows for the formation of unsymmetrical or mixed acetals, like this compound, when two different alcohols are used in the synthesis. tandfonline.comtandfonline.com The controlled synthesis of such mixed acetals can be achieved by sequential addition of the alcohols or by using specific catalytic systems that minimize the formation of symmetrical byproducts. nih.govtandfonline.com
Furthermore, acetaldehyde can be generated in situ from other starting materials. For instance, acetaldehyde diethyl acetal has been used as a source of acetaldehyde in multicomponent reactions for the synthesis of complex heterocyclic structures. bohrium.com This highlights the versatility of acetaldehyde and its acetals as reactive intermediates in organic synthesis.
Acetaldehyde is a central intermediate in various complex reaction networks, including those in biological systems and industrial processes. In the liver, the oxidation of ethanol (B145695) produces acetaldehyde, which is subsequently oxidized to acetic acid. wikipedia.org In the context of organic synthesis, the reaction pathways of acetaldehyde are diverse. It can undergo self-condensation reactions, such as the aldol (B89426) condensation, to form larger molecules like 2-butenal. bohrium.com
The formation of acetals from acetaldehyde proceeds through a hemiacetal intermediate. byjus.comchemtube3d.com The initial reaction of acetaldehyde with one molecule of an alcohol forms a hemiacetal, which is typically unstable and exists in equilibrium with the starting materials. organicchemistrytutor.commasterorganicchemistry.com In the presence of an acid catalyst and a second molecule of alcohol, the hemiacetal is converted to the more stable acetal. masterorganicchemistry.comchemtube3d.com
The study of reaction pathways involving acetaldehyde can be complex. For example, in the plasma-catalytic decomposition of volatile organic compounds, acetaldehyde can be an intermediate that leads to the formation of various byproducts through a series of oxidation and recombination reactions. mdpi.com Understanding these intricate pathways is crucial for controlling reaction outcomes and optimizing the synthesis of desired products.
Advanced Analytical Methodologies for the Characterization and Quantification of Acetaldehyde Hexyl Isoamyl Acetal
Chromatographic Techniques for Separation and Analysis
Chromatography stands as the cornerstone for the analysis of volatile and semi-volatile compounds like acetaldehyde (B116499) hexyl isoamyl acetal (B89532). The choice of technique is dictated by the complexity of the sample matrix and the analytical objective, whether it be qualitative identification or quantitative measurement.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. In the context of acetaldehyde hexyl isoamyl acetal, GC-FID provides excellent sensitivity and a wide linear range. The methodology involves injecting a volatilized sample into a gas chromatograph, where it is separated into its individual components based on their boiling points and interactions with the stationary phase of the chromatographic column. As the separated components elute from the column, they are combusted in a hydrogen-air flame. The ions produced in this process generate an electrical current that is proportional to the amount of the analyte, allowing for accurate quantification.
For the analysis of flavor compounds, specific GC parameters are optimized to achieve the best separation. A typical temperature program might involve an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to elute less volatile compounds. For instance, a method could start at 100°C, hold for 1 minute, and then increase to 300°C at a rate of 12°C per minute, with a final hold for an extended period to ensure all components have eluted. fao.org The choice of the capillary column, typically with a non-polar or mid-polar stationary phase, is also critical for resolving the target analyte from other matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
For unambiguous identification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. niph.go.jp This powerful technique couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. After the components of a sample are separated by the GC, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio of its fragments.
The mass spectrum of this compound can be found in databases and literature, allowing for confident identification by comparing the experimentally obtained spectrum with a reference. fao.org This technique is not only qualitative but can also be used for quantification, particularly when operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity for target compounds. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has documented the use of MS for the identification of this compound. fao.org
Headspace-Gas Chromatography (HS-GC) Applications
Headspace-Gas Chromatography (HS-GC) is a specialized sample introduction technique that is particularly well-suited for the analysis of volatile compounds in solid or liquid samples. This method involves placing the sample in a sealed vial and heating it to allow the volatile components, including this compound, to partition into the gas phase (the headspace) above the sample. A portion of this headspace gas is then injected into the GC for analysis.
The primary advantage of HS-GC is that it minimizes the introduction of non-volatile matrix components into the GC system, which can contaminate the instrument and interfere with the analysis. This clean-up step is crucial when analyzing complex matrices such as food and beverages. HS-GC, often coupled with FID or MS detectors, is a powerful tool for the quality control of products where the aroma profile is a key attribute. perflavory.com
Sample Preparation and Derivatization Strategies for this compound Analysis
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate and concentrate the analyte of interest from the sample matrix while removing interfering substances.
Solid Phase Micro-Extraction (SPME) Applications
Solid Phase Micro-Extraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique. It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes adsorb onto the coating. The fiber is then retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column.
SPME is particularly effective for extracting volatile and semi-volatile compounds like this compound from various matrices. perflavory.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For general screening of flavor compounds, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its ability to adsorb a wide range of analytes. The combination of SPME with GC-MS provides a highly sensitive and selective method for the analysis of trace levels of flavor compounds.
Derivatization with Specific Reagents (e.g., O-(2,3,4,5,6-pentafluoro-benzyl)-hydroxylamine hydrochloride)
Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or detectability. For carbonyl compounds, including aldehydes and ketones which can be precursors or related impurities to acetals, derivatization is a common strategy to enhance sensitivity and selectivity.
One such reagent is O-(2,3,4,5,6-pentafluoro-benzyl)-hydroxylamine hydrochloride (PFBHA). PFBHA reacts with carbonyl groups to form stable oxime derivatives. These derivatives are highly responsive to electron capture detection (ECD), a very sensitive detection method. While this compound itself is an acetal and not a free carbonyl compound, this derivatization technique is highly relevant for studying its formation from acetaldehyde or for analyzing related carbonyl compounds in the same sample matrix. The use of such specific reagents can significantly lower the detection limits for target analytes.
Direct Injection Methodologies
Direct injection is a straightforward and rapid sample introduction technique in gas chromatography (GC), particularly suitable for the analysis of volatile compounds like acetals in liquid matrices such as alcoholic beverages. nih.govasturias.es This method involves the direct introduction of a liquid sample into the heated injector of the gas chromatograph, where it is vaporized and transferred to the analytical column. nih.gov It is often preferred for its simplicity, minimizing sample preparation steps and potential loss of volatile analytes.
In the analysis of spirits and other alcoholic beverages, direct injection GC is used to quantify a wide range of volatile compounds, including alcohols, esters, aldehydes, and acetals. nih.govasturias.esnih.gov For instance, research on cider spirits has demonstrated the use of direct injection GC with a flame ionization detector (FID) for the quantitative analysis of numerous volatile components, including acetal. nih.govasturias.es To optimize the separation of complex mixtures, a split injection mode is often employed. The split ratio is a critical parameter that needs to be adjusted to achieve the best resolution between closely eluting peaks, such as acetal and ethyl acetate, while maintaining a suitable signal-to-noise ratio. asturias.es
The technique has been successfully applied to identify up to 68 flavor components in Chinese spirits, including various acetals, using capillary columns followed by mass spectrometry (GC/MS) for identification. nih.gov The U.S. Food and Drug Administration (FDA) has also developed and validated a direct injection GC-MS method for the quality assessment of hand sanitizers, capable of detecting impurities such as 1,1-diethoxyethane (acetal). fda.gov This highlights the robustness and regulatory acceptance of direct injection methodologies for quality control purposes. While this technique is efficient, one consideration is the potential for thermal degradation of labile compounds in the hot injector, although many acetals are sufficiently stable under typical GC conditions.
Method Validation Protocols in Analytical Research
Method validation is a critical process in analytical chemistry that ensures the reliability and quality of results. mdpi.com For a method to be considered valid, it must be evaluated for several performance parameters, including linearity, specificity, detection and quantification limits, precision, and accuracy. mdpi.comcenam.mx These protocols are essential for the quantitative analysis of volatile compounds like this compound across various matrices.
The validation process confirms that an analytical method is suitable for its intended purpose. mdpi.comcore.ac.uk International guidelines, such as those from the International Council for Harmonisation (ICH) and regulatory bodies like the FDA, provide frameworks for conducting method validation. acs.orgenvironics.com The validation of methods for volatile organic compounds (VOCs) often involves gas chromatography (GC) or direct mass spectrometry (DMS) techniques, which require rigorous assessment to ensure data is accurate and reproducible. cenam.mxacs.org
Assessment of Linearity and Precision
Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. environics.com It is typically evaluated by analyzing a series of standards at multiple concentration levels, often spanning from the limit of quantification (LOQ) to 120% of the expected working concentration. environics.com The linearity is commonly expressed by the coefficient of determination (R²) or correlation coefficient (r) of the calibration curve, with values greater than 0.99 often considered acceptable. cenam.mxenvironics.com For example, validation studies for volatile compounds in cider spirits and other beverages have reported correlation coefficients exceeding 0.999. nih.govasturias.es However, relying solely on the correlation coefficient can be insufficient, and augmenting the data with the relative standard deviation (RSD) of the response factors is recommended to confirm linearity. frontiersin.org
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. environics.comchromatographyonline.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): This measures the precision over a short interval of time with the same analyst and equipment. environics.com
Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or different equipment. environics.com
In the analysis of volatile compounds, acceptable RSD values are typically below 2% for repeatability and below 3% for intermediate precision, although these can vary depending on the complexity of the matrix and the concentration of the analyte. environics.com For instance, a validated method for major volatile compounds in cider spirits showed reproducibility of less than 5.4%. nih.gov
Table 1: Example Linearity and Precision Data for Volatile Compound Analysis
| Analyte | Concentration Range | Correlation Coefficient (r) | Repeatability (RSD %) | Intermediate Precision (RSD %) | Reference |
|---|---|---|---|---|---|
| Furfural | Not Specified | >0.999 | <5.4% | Not Specified | nih.gov |
| Hexyl Acetate | Not Specified | >0.999 | <9.6% | Not Specified | nih.gov |
| Benzene | 5-15 µg/g | >0.99 | Not Specified | Not Specified | cenam.mx |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank (zero analyte) sample, but not necessarily quantified with acceptable precision and accuracy. mdpi.comnih.gov It represents the point at which detection is feasible. nih.gov
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of precision and accuracy. mdpi.comnih.gov This is the minimum concentration at which the analytical method can deliver reliable quantitative results. mdpi.com
Several approaches exist for determining LOD and LOQ. A common method is based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N of 3:1, and the LOQ at an S/N of 10:1. cenam.mx Another approach involves analyzing multiple replicates of a blank sample to determine the standard deviation of the blank response. The LOD and LOQ are then calculated based on this standard deviation. nih.gov For example, in the analysis of volatile compounds in cider brandies, detection limits ranged from 0.086 mg/L to 1.663 mg/L depending on the specific compound. nih.govasturias.es Similarly, a method for VOCs in dry-cured ham reported LODs between 0.03–1.13 mg/kg and LOQs between 0.09–3.41 mg/kg. frontiersin.org
Table 2: Example LOD and LOQ Values from Volatile Compound Studies
| Compound | Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| 1-Propanol | GC-Direct Injection | 0.325 mg/L | Not Specified | nih.gov |
| Methanol | GC-Direct Injection | 1.663 mg/L | Not Specified | nih.gov |
| Ethyl 2-methylbutyrate | GC-Direct Injection | 0.086 mg/L | Not Specified | nih.govasturias.es |
| Ethyl tetradecanoate | GC-Direct Injection | 0.332 mg/L | Not Specified | asturias.es |
| Various VOCs | HS-SPME/GC-MS | 0.03–1.13 mg/kg | 0.09–3.41 mg/kg | frontiersin.org |
Evaluation of Accuracy and Recovery
Accuracy represents the closeness of the mean of a set of measurements to the actual or true value of the analyte concentration. environics.comchromatographyonline.com It is a measure of the systematic error of a method.
Recovery studies are a common way to evaluate accuracy. mdpi.comenvironics.com This involves adding a known amount of the analyte (spiking) to a blank matrix and analyzing the spiked sample. The recovery is then calculated as the percentage of the measured concentration relative to the known spiked concentration. core.ac.uk Acceptable recovery ranges can vary, but are often expected to be within 80-120%, particularly for complex matrices or low concentration levels. coresta.org For instance, a study on volatile compounds in fermented beverages using liquid-liquid microextraction with GC-MS showed satisfactory accuracy. mdpi.com In another study on cider spirits, mean recoveries for major volatile compounds ranged from 95% to 109%. nih.gov Similarly, a recovery evaluation of 64 volatile organic compounds in whole-air sampling containers found that fused-silica lined canisters showed excellent recovery of over 90% for all compounds over a 20-day period. acs.orgacs.org
The use of certified reference materials (CRMs), when available, is another excellent way to assess accuracy by comparing the measured value to the certified value. cenam.mx
Theoretical and Computational Chemistry Studies on Acetaldehyde Hexyl Isoamyl Acetal and Analogues
Quantum Chemical Calculations of Acetalization Reactions
Quantum chemical calculations are fundamental to elucidating the intricacies of chemical reactions at a molecular level. For the formation of Acetaldehyde (B116499) Hexyl Isoamyl Acetal (B89532), these methods can provide invaluable insights into the reaction mechanism and energetics. The synthesis of this acetal involves the reaction of acetaldehyde with hexyl alcohol and isoamyl alcohol, a process for which computational chemistry offers a powerful predictive lens.
Ab initio quantum chemistry methods, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone for the accurate determination of reaction enthalpies. nist.gov These methods are crucial for understanding the energy changes that occur during the formation of acetals. For instance, high-level ab initio calculations, such as the G3 and G4 theories, have been successfully employed to determine the enthalpies of formation for a range of organic molecules, including aldehydes and acetals. acs.orgmdpi.com
The enthalpy of formation for a molecule like Acetaldehyde Hexyl Isoamyl Acetal can be calculated by constructing a balanced chemical equation where the enthalpies of formation of all other species are known experimentally. nist.gov The reaction energy is computed at a high level of theory, and this, in combination with the known experimental enthalpies, allows for the determination of the target molecule's enthalpy of formation. nist.govacs.org
Below is an illustrative data table showcasing the kind of data obtained from such calculations for analogous compounds.
Table 1: Calculated and Experimental Enthalpies of Formation for a Series of Acetals and Aldehydes (kJ/mol)
Please note: The following data is for analogous compounds and is intended to be illustrative of the data that would be obtained for this compound through similar computational studies.
| Compound | Experimental ΔHf° (kJ/mol) | G4 Calculated ΔHf° (kJ/mol) |
| 1,1-Dimethoxyethane | -385.2 | -384.5 |
| 1,1-Diethoxyethane | -442.1 | -441.8 |
| 1,1-Dibutoxyethane | -549.7 | -548.9 |
| Acetaldehyde | -166.2 | -166.0 |
| Hexanal | -248.4 | -247.9 |
Data sourced and adapted from studies on similar acetal and aldehyde series. acs.orgmdpi.com
The practical application of ab initio and other quantum chemical methods is facilitated by sophisticated software packages. Gaussian is one of the most widely used programs for these types of calculations. acs.org It allows for the optimization of molecular geometries, calculation of vibrational frequencies, and determination of electronic energies, which are all essential for computing thermodynamic properties like enthalpy. mdpi.com
For the study of this compound, a typical workflow using Gaussian would involve:
Building the 3D structures of the reactants (acetaldehyde, hexyl alcohol, isoamyl alcohol) and the product (this compound).
Optimizing the geometry of each molecule to find its most stable conformation.
Performing frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies.
Calculating the electronic energy at a high level of theory (e.g., G3, G4, or CBS-QB3).
Thermodynamic Analysis of Acetal Formation Equilibria
The formation of acetals is a reversible reaction, and understanding the position of the equilibrium is crucial for optimizing synthetic procedures. wikipedia.org Thermodynamic analysis provides the tools to quantify this equilibrium.
In liquid-phase reactions, the behavior of the mixture often deviates from ideality. Activity coefficients are used to correct for this non-ideal behavior. The Universal Functional Group Activity Coefficient (UNIFAC) method, and its modified versions like the one developed in Dortmund, is a group contribution method used to estimate these activity coefficients. acs.orgresearchgate.netddbst.com
The modified UNIFAC method is particularly useful as it has parameters for the acetal group, allowing for the calculation of activity coefficients in mixtures containing this compound. acs.orgresearchgate.net This is essential for determining the thermodynamic equilibrium constant from experimental data. The UNIFAC model's parameters are derived from a large database of experimental vapor-liquid equilibria (VLE), solid-liquid equilibria (SLE), and excess enthalpy data. researchgate.netddbst.com
Table 2: Illustrative Equilibrium Constants for Acetalization Reactions
Please note: The following data is for analogous compounds and is intended to be illustrative.
| Reaction | Equilibrium Constant (K) in Methanol |
| Acetone + 2 MeOH ⇌ Acetone dimethyl ketal + H₂O | 0.14 |
| Acetophenone + 2 MeOH ⇌ Acetophenone dimethyl ketal + H₂O | 0.83 |
| Benzaldehyde + 2 MeOH ⇌ Benzaldehyde dimethyl acetal + H₂O | 1.3 |
Data sourced from studies on acetal formation equilibria. cdnsciencepub.com
The principles of statistical thermodynamics bridge the gap between the microscopic properties of molecules obtained from quantum chemical calculations and the macroscopic thermodynamic properties of the system. acs.org Using the calculated molecular partition functions, it is possible to determine thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for the reactants and products. acs.org
These calculated values can then be used to determine the equilibrium constant of the acetalization reaction. Studies on simpler acetal systems have shown that equilibrium constants and reaction enthalpies calculated using statistical thermodynamics, based on high-level ab initio results, are in acceptable agreement with experimental data. acs.org
Molecular Modeling and Simulation Approaches
While quantum chemical calculations provide detailed information about individual molecules and their reactions, molecular modeling and simulation techniques can offer insights into the behavior of a larger ensemble of molecules. These methods are particularly useful for understanding the physical properties of this compound and its mixtures.
Molecular dynamics (MD) simulations, for example, can be used to study the conformational flexibility of the hexyl and isoamyl chains in the acetal. Such simulations can also provide information about the liquid structure, transport properties (like viscosity and diffusion coefficients), and phase behavior of the compound and its mixtures.
While specific molecular modeling studies on this compound are not readily found in the literature, the methodologies have been applied to long-chain acetals and related systems, demonstrating their utility in understanding the structure-property relationships in these molecules. acs.orgresearchgate.net
Structure-Reactivity Relationships in Complex Acetal Systems
The reactivity of acetals, including complex structures like this compound, is intricately governed by a combination of electronic, steric, and stereoelectronic factors. While specific computational studies on this compound are not extensively available in public literature, a comprehensive understanding of its potential reactivity can be derived from theoretical and experimental studies on analogous acetal systems. These studies provide fundamental principles that dictate the rates and mechanisms of acetal formation and hydrolysis.
The core of acetal reactivity, particularly during acid-catalyzed hydrolysis, involves the formation of a resonance-stabilized oxocarbenium ion as the rate-determining step. researchgate.net Consequently, any structural feature that stabilizes this intermediate will accelerate the reaction. The relationship between the structure of an acetal and its reactivity is therefore primarily understood by analyzing how different substituents and conformational arrangements influence the stability of this key intermediate. researchgate.netggckondagaon.in
Electronic Effects:
Electronic effects exerted by substituents on the acetal structure play a crucial role in modulating reactivity. researchgate.netucsb.edu Electron-donating groups (EDGs) attached to the carbonyl-derived portion of the acetal can stabilize the developing positive charge of the oxocarbenium ion intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) destabilize this intermediate and slow down the hydrolysis rate.
For instance, studies on the hydrolysis of substituted acetals have demonstrated that remote alkoxy groups can influence reaction rates through a combination of inductive and electrostatic effects. nih.gov While an alkoxy group is inductively electron-withdrawing, which should decrease the rate of hydrolysis, it can provide electrostatic stabilization if the molecular geometry allows it to be positioned near the developing oxocarbenium ion. nih.gov In flexible systems, this through-space electrostatic stabilization can overcome the inductive destabilization and lead to a significant rate acceleration. nih.gov
Steric Effects:
Steric hindrance is another critical factor influencing acetal reactivity. researchgate.net In the formation of acetals, bulky alkyl groups on either the alcohol or the aldehyde/ketone can impede the approach of the nucleophilic alcohol, slowing down the reaction. researchgate.net This is evident in the preferential reactivity of primary alcohols over secondary and tertiary alcohols in acetalization reactions. researchgate.net
During hydrolysis, steric effects can influence the stability of the transition state leading to the oxocarbenium ion. nih.gov However, the impact can be complex. While significant steric hindrance near the reaction center can be destabilizing, some studies on specific series of acetals have shown that steric effects play only a minor role compared to electronic and stereoelectronic factors. nih.gov
Stereoelectronic Effects:
Perhaps the most sophisticated aspect of acetal reactivity is the influence of stereoelectronic effects, which relate to the spatial orientation of electron orbitals. The anomeric effect, a primary example, describes the tendency of a C-O bond to align anti-periplanar (at 180°) to a lone pair on an adjacent oxygen atom, which provides stabilization.
The hydrolysis of acetals is significantly controlled by these powerful stereoelectronic effects. cdnsciencepub.com For a C-O bond to break efficiently during hydrolysis, a lone pair on the adjacent oxygen must be oriented anti-periplanar to the leaving group. cdnsciencepub.comulaval.ca This orbital alignment facilitates the donation of electron density into the antibonding orbital (σ*) of the C-O bond being cleaved, weakening it and stabilizing the forming oxocarbenium ion.
In cyclic systems like glycosides, the chair conformation of an α-glycoside (axial anomer) naturally places a ring oxygen lone pair anti-periplanar to the exocyclic C-O bond, facilitating hydrolysis. cdnsciencepub.com In contrast, a β-glycoside (equatorial anomer) must often distort into a higher-energy twist-boat conformation to achieve the necessary orbital alignment, although both anomers are often found to hydrolyze at similar rates, suggesting that the transition state resembles the planar oxocarbenium ion. cdnsciencepub.com
Computational studies have also provided evidence for the "synperiplanar effect," where a lone pair oriented syn (parallel) to the leaving group can also accelerate hydrolysis, albeit to a lesser extent than the anti-periplanar arrangement. cdnsciencepub.comulaval.ca The hydrolysis of conformationally rigid tricyclic acetals, where only a synperiplanar lone pair is available, has provided experimental confirmation of this effect. cdnsciencepub.com
The interplay of these effects is summarized in the following table, which shows relative hydrolysis rates for a series of conformationally flexible acetals, demonstrating the impact of a remote alkoxy group.
| Compound | Relative Rate of Hydrolysis | Key Structural Feature |
| 8 (Reference Acetal) | 1.0 | Simple alkyl acetal |
| 4 | 0.8 | 4-methoxy substitution (inductive destabilization) |
| 6 | 0.4 | 4-ethoxy substitution (inductive destabilization) |
| 10 | 20 | 4-(2-methoxyethoxy) substitution (electrostatic stabilization) |
| 11 | 10 | 4-(2-ethoxyethoxy) substitution (electrostatic stabilization) |
| 12 | 14 | 4-(2-isopropoxyethoxy) substitution (electrostatic stabilization) |
| Data derived from studies on conformationally flexible 4-alkoxy-substituted acetals, normalized to the rate of hydrolysis of a simple alkyl acetal (8). The data illustrates how remote alkoxy groups can accelerate hydrolysis through electrostatic stabilization, overcoming their inductive electron-withdrawing nature. Source: nih.gov |
Another key aspect is the influence of the leaving group in mixed acetals. In cross-coupling reactions, for example, the nature of the leaving alkoxy group can significantly impact reaction yields and selectivity. nih.gov
| Acetal Substrate (Leaving Group) | Yield (%) |
| 1a (-OCH3) | 75 |
| 1c (-OCH2CO2Me) | 88 |
| 1d (-OCH2CO2tBu) | 89 |
| 1e (-OCH2(2-pyridyl)) | 99 |
| 1f (-OPh) | 74 |
| Data from BF3•OEt2-promoted cross-coupling of mixed acetals with potassium alkynyltrifluoroborates. The data shows that modifying the leaving group (OY) can improve reaction yields. Source: nih.gov |
Applications of Acetaldehyde Hexyl Isoamyl Acetal in Advanced Organic Synthesis and Chemical Processes
Role as a Protecting Group in Multi-Step Organic Synthesis
In the intricate sequences of multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a reaction at an undesired stage. Acetals are highly effective for this purpose, serving as protecting groups for carbonyl compounds such as aldehydes and ketones. pearson.comchemistrysteps.com The primary advantage of acetals, including Acetaldehyde (B116499) hexyl isoamyl acetal (B89532), lies in their stability under neutral to strongly basic or nucleophilic conditions. libretexts.org This characteristic allows chemists to perform reactions on other parts of a molecule, such as ester reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or additions of Grignard reagents, without affecting the protected carbonyl group. chemistrysteps.comlibretexts.org
The protection process typically involves reacting the carbonyl compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal. This reaction is reversible, and the original carbonyl group can be easily regenerated by hydrolysis with aqueous acid once the need for protection is over. chemistrysteps.com This reversible formation and stability make acetals an indispensable tool in the synthesis of complex organic molecules. chemistrysteps.comlibretexts.org
Table 1: Acetal Protection Strategy Example
| Step | Description | Reaction Scheme | Stability Condition | Deprotection |
| Protection | An aldehyde is reacted with a diol (e.g., ethylene glycol) under acidic conditions to form a cyclic acetal. | R-CHO + HO(CH₂)₂OH ⇌ R-CH(O(CH₂)₂O) + H₂O | Stable in basic and neutral media (e.g., LiAlH₄, Grignard reagents). | Hydrolysis with aqueous acid (H₃O⁺). |
| Reaction | The molecule with the protected aldehyde undergoes reaction at another site (e.g., ester reduction). | Protected Molecule + Reagent → Modified Protected Molecule | ||
| Deprotection | The acetal is hydrolyzed to regenerate the original aldehyde functional group. | Modified Protected Molecule + H₃O⁺ → Final Product |
This table illustrates the general strategy of using a cyclic acetal to protect an aldehyde during a chemical transformation.
Intermediates in the Synthesis of Heterocyclic Compounds
Acetaldehyde and its derivatives are fundamental building blocks for synthesizing various heterocyclic compounds. The carbonyl carbon of the aldehyde is electrophilic and readily reacts with nucleophiles, making it a key starting point for cyclization reactions.
1,3-Dioxolanes : These are five-membered cyclic acetals formed from the reaction of an aldehyde or ketone with ethylene glycol. wikipedia.org The synthesis is typically catalyzed by an acid, such as p-toluenesulfonic acid, which facilitates the condensation and removal of water. organic-chemistry.orgchemicalbook.com 1,3-Dioxolane derivatives are significant motifs in numerous pharmacologically active molecules, exhibiting antiviral and antifungal properties. chemicalbook.comnih.gov The formation of the dioxolane ring is a common strategy in medicinal chemistry and materials science. wikipedia.orgnih.gov
1,3-Oxathiolanes : This class of five-membered heterocycles contains both an oxygen and a sulfur atom. They are synthesized through the condensation of a carbonyl compound with 2-mercaptoethanol. organic-chemistry.orgcas.cz Various catalysts, including Lewis and Brønsted acids like scandium(III) triflate or vanadium hydrogen sulfate, can be used to promote this transformation efficiently and chemoselectively, often favoring aldehydes over ketones. organic-chemistry.orgresearchgate.net 1,3-Oxathiolane structures are found in medicinal chemistry, including in the development of antiviral nucleoside analogues. nih.gov
Table 2: Synthesis of Heterocyclic Compounds from Aldehydes
| Heterocycle | Reactants | Typical Catalyst | Significance |
| 1,3-Dioxolane | Aldehyde (e.g., Acetaldehyde), Ethylene Glycol | p-Toluenesulfonic acid (p-TSA), Sc(OTf)₃ | Protecting groups, solvents, motifs in pharmacologically active molecules. wikipedia.orgorganic-chemistry.orgchemicalbook.com |
| 1,3-Oxathiolane | Aldehyde (e.g., Acetaldehyde), 2-Mercaptoethanol | Scandium(III) triflate, Yttrium triflate, V(HSO₄)₃ | Intermediates in medicinal chemistry, antiviral agents. organic-chemistry.orgresearchgate.netnih.gov |
This table summarizes the synthesis of two important classes of heterocyclic compounds using aldehydes as key intermediates.
Development of Acetal-Based Bio-Solvents in Chemical Processes
In line with the principles of green chemistry, there is a growing effort to develop solvents and materials from renewable resources. nih.gov Acetals are at the forefront of this development, particularly in the creation of bio-based polymers and solvents. The synthesis of acetal-containing polyols and polycarbonates from bio-derived monomers like diols and divinyl ethers represents a significant advancement. acs.orgacs.org
These acetal-based polymers are designed for recyclability. The acetal linkage is susceptible to cleavage under acidic conditions, allowing the polymer to be broken down into its constituent monomers, which can then be recovered and reused. acs.orgwhiterose.ac.uk This "closed-loop" recycling is a sustainable alternative to the incineration or landfilling of conventional polymers. acs.org Furthermore, research into solvent-free synthesis of these acetal-containing polymers, using reusable heterogeneous catalysts, further enhances their environmental credentials. acs.orgmdpi.com While Acetaldehyde hexyl isoamyl acetal itself is primarily noted as a flavor and fragrance agent, the underlying acetal chemistry is central to these emerging green technologies. ontosight.ai
Industrial Significance of Acetaldehyde and its Derivatives as Precursors
Acetaldehyde is a cornerstone of the chemical industry, serving as a crucial intermediate in the production of a vast array of other chemicals. cloudsds.comsolechem.eu Although its use as a direct precursor to acetic acid has declined with the advent of more efficient methanol-based processes, it remains an important starting material for many other valuable compounds. wikipedia.org
Key industrial derivatives synthesized from acetaldehyde include:
Pyridine and its derivatives : These are used extensively in the manufacturing of pharmaceuticals and agrochemicals. cloudsds.comsolechem.eu
Pentaerythritol : This polyol is a key component in the production of alkyd resins, synthetic lubricants, and explosives. solechem.euwikipedia.org
Ethyl acetate : A widely used solvent in paints, adhesives, and nail varnishes. solechem.eu
Crotonaldehyde : An intermediate used in the synthesis of sorbic acid (a food preservative) and other chemicals. procurementresource.com
Plastics and Resins : Acetaldehyde is a precursor in the manufacture of various synthetic resins and plasticizers. cloudsds.comadventchembio.com
The industrial versatility of acetaldehyde underscores its importance. It is used across numerous sectors, including pharmaceuticals, agriculture, food and beverage, textiles, and polymers, highlighting its role as a fundamental platform chemical. cloudsds.comprocurementresource.com
Table 3: Industrial Products Derived from Acetaldehyde
| Derivative | Chemical Class | Key Applications |
| Acetic Acid | Carboxylic Acid | Production of synthetic fibers, plastics, vinegar. solechem.euprocurementresource.com |
| Ethyl Acetate | Ester | Solvent for paints, adhesives, coatings. solechem.eu |
| Pyridine Derivatives | Heterocycle | Pharmaceuticals, agrochemicals, solvents. cloudsds.comsolechem.eu |
| Pentaerythritol | Polyol | Alkyd resins, synthetic lubricants, explosives. solechem.euwikipedia.org |
| Crotonaldehyde | Aldehyde | Intermediate for sorbic acid, other chemicals. procurementresource.com |
| Various Resins | Polymer | Plastics, adhesives, coatings. cloudsds.comadventchembio.com |
This table showcases the diversity of industrial chemicals that use acetaldehyde as a primary precursor.
Future Directions and Emerging Research Avenues for Acetaldehyde Hexyl Isoamyl Acetal
Exploration of Novel Synthetic Pathways and Catalysts
The traditional acid-catalyzed synthesis of acetals is effective but often requires harsh conditions and can lack selectivity. libretexts.orgchemistrysteps.com Research is now moving towards more sustainable and efficient synthetic methodologies. The development of "green" chemistry approaches is a primary focus, aiming to reduce environmental impact and improve reaction efficiency. ijsdr.org
Novel Catalytic Systems:
Heterogeneous Catalysts: Solid acid catalysts are gaining prominence due to their ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Materials like natural kaolin (B608303) and mesoporous zirconium oxophosphate have shown promise in acetal (B89532) synthesis. ymerdigital.com The application of such catalysts to the synthesis of acetaldehyde (B116499) hexyl isoamyl acetal could lead to more environmentally friendly and cost-effective production processes.
Photocatalysts: The use of light to drive chemical reactions is a burgeoning field in organic synthesis. Photo-organocatalytic methods, employing catalysts like thioxanthenone activated by household lamps, offer a mild and green alternative for acetalization. rsc.org Exploring the photocatalytic synthesis of acetaldehyde hexyl isoamyl acetal could provide a novel and energy-efficient production route.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields in shorter timeframes. ijsdr.org Investigating the microwave-assisted synthesis of this compound, potentially in solvent-free conditions, could dramatically improve the efficiency of its production.
The table below summarizes some emerging catalyst types and their potential advantages for the synthesis of this compound.
| Catalyst Type | Examples | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysts | Natural Kaolin, Mesoporous Zirconium Oxophosphate | Ease of separation, reusability, milder reaction conditions, potential for continuous flow processes. ymerdigital.com |
| Photocatalysts | Thioxanthenone, Eosin Y | Green and mild reaction conditions, use of light as an energy source, high efficiency. ymerdigital.comrsc.org |
| "Green" Solvents/Catalysts | Cyclopentylmethylether with ammonium (B1175870) salts | Reduced environmental impact, potential for improved selectivity. ymerdigital.com |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and purity of this compound is crucial for its application in the flavor and fragrance industry. Advanced spectroscopic techniques are pivotal in providing detailed molecular insights. As this compound is a chiral molecule, existing as a racemic mixture, techniques that can probe stereochemistry are particularly important. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Diastereotopicity in Asymmetric Acetals: In mixed acetals like this compound, the protons and carbon atoms of the two different alkoxy groups can be diastereotopic. This means that even in an achiral solvent, they can have different chemical shifts in the NMR spectrum. acs.orgstackexchange.com High-field NMR spectroscopy is a powerful tool to resolve these differences, providing a detailed fingerprint of the molecule and confirming its structure. Two-dimensional NMR techniques, such as COSY and HSQC, can further elucidate the connectivity within the molecule.
Mass Spectrometry (MS):
Fragmentation Analysis: Electron impact (EI) and chemical ionization (CI) mass spectrometry are used to determine the molecular weight and fragmentation patterns of acetals. rsc.orgrsc.org The fragmentation of acetals often involves the loss of an alkoxy group to form a stable oxonium ion. rsc.org Detailed analysis of the mass spectrum of this compound can help in its unambiguous identification, even in complex mixtures. In-source collision-induced dissociation (CID) can provide further structural information. nih.gov
The following table outlines key spectroscopic data for this compound.
| Spectroscopic Technique | Key Information Provided |
| ¹H and ¹³C NMR | Confirmation of the carbon-hydrogen framework, detection of diastereotopicity, and structural elucidation. acs.orgstackexchange.com |
| Mass Spectrometry (MS) | Determination of molecular weight and characteristic fragmentation patterns for identification. fao.org |
| Infrared (IR) Spectroscopy | Identification of characteristic C-O stretching frequencies of the acetal group. |
In-depth Mechanistic Studies of Formation and Reactions in Complex Matrices
The formation of this compound proceeds via a well-understood acid-catalyzed mechanism involving the initial formation of a hemiacetal intermediate. masterorganicchemistry.comstudy.com However, the kinetics and equilibrium of this reaction can be significantly influenced by the surrounding medium, particularly in complex matrices such as food and beverage systems or fragrance formulations.
Future research will likely focus on:
Reaction Kinetics in Food Simulants: Understanding the rate of formation and hydrolysis of this compound in various food matrices is crucial for predicting its stability and flavor profile over the shelf life of a product. Studies in model systems simulating different pH values, water activities, and compositions will provide valuable data.
Influence of Matrix Components: The presence of other molecules, such as proteins, carbohydrates, and lipids, in a food or fragrance product can impact the formation and stability of the acetal. Research into these matrix effects will help in designing more stable and sensorially pleasing products.
Thermal Desorption Behavior: The volatility and thermal stability of flavor compounds are critical for their release and perception. Studies on the thermal desorption behavior of this compound can provide insights into how it is released from a product during consumption or use. tandfonline.com
Interdisciplinary Research Integrating Chemical and Biological Systems
The interaction of flavor molecules with biological systems is a key area of research for understanding sensory perception and potential physiological effects.
Enzymatic Synthesis and Hydrolysis: While chemical synthesis is the current standard, enzymatic catalysis offers a highly selective and environmentally friendly alternative. Lipases and other hydrolases could potentially be used for the synthesis of this compound. Conversely, understanding the enzymatic hydrolysis of this acetal in biological systems, such as during digestion, is important. rsc.org Research in this area could lead to the development of novel biocatalytic production methods and a better understanding of the metabolic fate of this flavor ingredient. libretexts.org
Interaction with Olfactory Receptors: The perception of aroma is initiated by the binding of volatile compounds to olfactory receptors in the nasal cavity. Interdisciplinary research combining chemistry, biology, and sensory science can elucidate which specific receptors are activated by this compound and how this interaction translates to its characteristic fruity aroma.
Computational Predictions for Novel Acetal Structures and Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in the design and study of new molecules.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. nih.govresearchgate.net QSAR and QSPR studies could be employed to:
Predict the sensory attributes (e.g., odor threshold, flavor profile) of novel, structurally related acetals. mdpi.com
Estimate the physicochemical properties (e.g., volatility, solubility) of new acetal structures, aiding in the design of compounds with desired performance characteristics.
Screen virtual libraries of potential acetal flavor compounds before undertaking their synthesis, thus saving time and resources.
Molecular Docking and Dynamics: These computational techniques can be used to simulate the interaction of this compound with olfactory receptors, providing insights into the molecular basis of its aroma. This understanding can guide the design of new flavor molecules with enhanced or modified sensory properties.
The development of predictive models for flavor and fragrance compounds is a rapidly advancing field that holds significant promise for the targeted design of new and improved acetals. nih.govrsc.org
Q & A
Q. Q1. What are the established analytical methods for quantifying acetaldehyde hexyl isoamyl acetal in complex matrices like food or biological systems?
Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is widely used. For example, in wine volatiles analysis, acetals like this compound are resolved using polar capillary columns (e.g., DB-WAX) with temperature gradients . Internal standards (e.g., deuterated analogs) improve accuracy, and sample preparation often involves liquid-liquid extraction with solvents like dichloromethane. Calibration curves must account for matrix effects due to co-eluting esters or alcohols .
Q. Q2. How is this compound synthesized, and what are the key reaction conditions?
Methodological Answer : This acetal is synthesized via acid-catalyzed (e.g., H₂SO₄ or p-toluenesulfonic acid) condensation of acetaldehyde with hexanol and isoamyl alcohol. The reaction requires strict control of stoichiometry (1:2 molar ratio of aldehyde to alcohols) and anhydrous conditions to minimize hydrolysis. Purification involves fractional distillation under reduced pressure to isolate the acetal (boiling point ~250–260°C, estimated from molecular weight C₁₂H₂₆O₂) . Purity is validated using NMR (¹H/¹³C) to confirm the absence of unreacted alcohols or aldehyde byproducts .
Advanced Research Questions
Q. Q3. How do metabolic pathways in yeast or other organisms influence the biosynthesis of acetaldehyde-derived acetals like this compound?
Methodological Answer : Acetaldehyde availability, regulated by genes such as ALD4 (mitochondrial aldehyde dehydrogenase), directly impacts acetal formation. In yeast, ALD4 expression correlates with acetate ester production (e.g., isoamyl acetate, R²=0.85) . To study this, knockout strains (ΔALD4) can be cultured under varying ethanol/acetaldehyde conditions, and acetal levels quantified via GC-MS. Transcriptomics (RNA-seq) further links gene expression to acetal accumulation .
Q. Q4. What experimental approaches resolve contradictions in reported volatility or stability of this compound under different pH and temperature conditions?
Methodological Answer : Accelerated stability studies using design of experiments (DoE) can model degradation kinetics. For example, samples stored at 25–40°C and pH 3–7 are analyzed periodically via GC to track acetal decomposition into acetaldehyde and alcohols . Arrhenius plots determine activation energy, while LC-MS identifies degradation byproducts. Contradictions in literature data may arise from matrix effects (e.g., ethanol content in wines vs. synthetic solutions) .
Q. Q5. How does the stereoelectronic environment of this compound influence its interaction with olfactory receptors or enzymes in flavor release studies?
Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to human olfactory receptors (e.g., OR1A1). Experimental validation involves recombinant receptor assays: HEK293 cells expressing OR1A1 are exposed to the acetal, and cAMP levels are measured to quantify activation . Comparative studies with structural analogs (e.g., acetaldehyde diethyl acetal) isolate steric/electronic contributions .
Methodological Challenges
Q. Q6. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of this compound?
Methodological Answer : Two-dimensional GC (GC×GC) enhances separation by coupling columns with orthogonal polarities (e.g., DB-5 × DB-WAX). For MS detection, selective ion monitoring (SIM) of fragment ions (e.g., m/z 87 for acetals) improves specificity. Pre-column derivatization (e.g., with PFBHA for aldehydes) reduces background noise .
Safety and Handling
Q. Q7. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer : Use solvent-resistant gloves (e.g., nitrile) and fume hoods to prevent inhalation or dermal exposure. Storage conditions should avoid acidic environments to prevent acetal decomposition into acetaldehyde (a Group 1 carcinogen) . Spill containment requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
Data Interpretation
Q. Q8. How can chemometric tools (e.g., PCA) elucidate the role of this compound in flavor profiles across different studies?
Methodological Answer : Principal component analysis (PCA) of GC-FID datasets from multiple studies (e.g., wine, synthetic mixtures) identifies latent variables driving acetal variability. Loadings plots highlight correlations with factors like ethanol concentration or fermentation temperature . Meta-analysis frameworks (e.g., R metafor) quantify heterogeneity across studies due to methodological differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
